molecular formula C19H21FN2O2 B5779569 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide

4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No. B5779569
M. Wt: 328.4 g/mol
InChI Key: OLMZSQVZLWANAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide, also known as BFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFE belongs to the class of benzamide derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide is a relatively new compound and its long-term effects on cells and organisms are not yet fully understood.

Future Directions

Future research on 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the effects of 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide on different types of cancer and its potential use in cancer diagnosis and imaging.

Synthesis Methods

The synthesis of 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide involves the reaction of 4-fluoroacetophenone with ethylamine, followed by the reaction with butyric anhydride and benzoyl chloride. The resulting product is purified using column chromatography to obtain 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide in high purity.

Scientific Research Applications

4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide has been studied for its potential use as a diagnostic tool in cancer imaging.

properties

IUPAC Name

4-(butanoylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-2-3-18(23)22-17-10-6-15(7-11-17)19(24)21-13-12-14-4-8-16(20)9-5-14/h4-11H,2-3,12-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMZSQVZLWANAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butanoylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.